molecular formula C19H13NO4 B3001572 3-methyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide CAS No. 923150-83-8

3-methyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide

Cat. No.: B3001572
CAS No.: 923150-83-8
M. Wt: 319.316
InChI Key: FFBQBNQQHFCDFE-UHFFFAOYSA-N
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Description

Disclaimer: Specific biological activity, research applications, and mechanism of action for 3-methyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide are not currently defined in the public domain and require experimental validation. Structural Features and Research Context This compound is a hybrid molecule featuring a benzofuran carboxamide core linked to a coumarin (2H-chromen-2-one) moiety. The integration of these privileged heterocyclic structures suggests potential for diverse biochemical interactions. Coumarin derivatives are investigated in medicinal chemistry for various properties . The benzofuran scaffold is also a significant pharmacophore in developing bioactive molecules . The specific 3-methyl and carboxamide substitutions are likely critical for its target binding affinity and selectivity. Handling and Usage For Research Use Only. This product is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct all necessary safety assessments and protocol approvals before use.

Properties

IUPAC Name

3-methyl-N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO4/c1-11-14-4-2-3-5-16(14)24-18(11)19(22)20-13-7-8-15-12(10-13)6-9-17(21)23-15/h2-10H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBQBNQQHFCDFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide typically involves the reaction of 7-amino-4-methylcoumarin with various organic halides. One common method involves converting 7-amino-4-methyl-2H-chromen-2-one to its diazonium salt, which is then reacted with 3-chloropentane-2,4-dione to afford the desired compound . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sodium ascorbate and copper sulfate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while substitution reactions can produce a wide range of substituted benzofuran derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzofuran compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain benzofuran derivatives demonstrate potent activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anticancer Properties

The anticancer potential of 3-methyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide has been explored in several studies. It has been noted that this compound can induce apoptosis in cancer cells through pathways such as the activation of caspases and modulation of cell cycle regulators. In vitro studies have demonstrated its efficacy against various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

Compounds similar to 3-methyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide have shown promising anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are involved in inflammatory processes. This property makes them potential candidates for treating inflammatory diseases .

Research Findings and Case Studies

StudyObjectiveKey Findings
Investigate the synthesis and biological activity of coumarin derivativesIdentified significant anticancer activity against various cell lines; compound induced apoptosis via caspase activation.
Evaluate antimicrobial properties of benzofuran derivativesDemonstrated effective inhibition against Gram-positive and Gram-negative bacteria with low MIC values.
Assess osteoblastogenic effects of novel coumarin derivativesFound that certain derivatives promoted bone formation in mesenchymal stem cells, indicating potential in osteoporosis treatment.

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s lipophilic nature allows it to penetrate cell membranes and exert its effects on intracellular targets. For example, it may inhibit bacterial DNA gyrase, leading to antimicrobial activity, or modulate signaling pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The following table compares key structural and functional features of the target compound with analogues reported in the literature:

Compound Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Reported Applications
Target Compound Benzofuran + Coumarin 3-Methylbenzofuran, 2-carboxamide linked to 2-oxo-2H-chromen-6-yl ~349.34 (calculated) Potential anticoagulant/antimicrobial
Compound 5a (Benzodifuranyl carboxamide) Benzodifuran 4-Methoxy-3-methylbenzodifuran, 2-carboxamide linked to 6-oxo-2-thioxo-tetrahydro-pyrimidin-4-yl ~431.42 (estimated) Antimicrobial activity
Benzimidazole II Benzimidazole 2-(3-Methylphenyl)-1H-benzimidazole, synthesized from m-toluic acid and o-phenylenediamine ~234.29 (calculated) Pharmaceutical intermediate

Key Observations :

  • Target Compound vs. Compound 5a: The target compound replaces the pyrimidine-thione group in 5a with a coumarin lactone.
  • Target Compound vs. Benzimidazole II : While both contain amide linkages, the benzimidazole core in II lacks the benzofuran-coumarin framework. Benzimidazoles are more basic due to their nitrogen-rich structure, which could influence pharmacokinetic properties compared to the target compound’s neutral coumarin system .

Crystallographic and Computational Insights

  • Structural Analysis : Software such as SHELXL and WinGX are critical for resolving crystal structures of similar compounds. For example, benzimidazole II’s crystal structure revealed hydrogen-bonding networks influenced by its amide and heterocyclic moieties . The target compound’s coumarin system may promote similar packing patterns.
  • DFT Calculations : Frontier molecular orbital (FMO) analysis, as applied to diamides and benzimidazoles , could predict the target compound’s reactivity. The coumarin’s lactone oxygen and benzofuran’s methyl group may dominate HOMO/LUMO distributions, influencing charge-transfer interactions.

Biological Activity

3-methyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide, with the CAS number 923150-83-8, is a synthetic organic compound categorized as a benzofuran derivative. Its unique structure, combining a benzofuran ring with a coumarin moiety, has prompted investigations into its biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including anticancer and antimicrobial properties, synthesis methods, and relevant case studies.

The molecular formula of 3-methyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide is C₁₉H₁₃NO₄, with a molecular weight of 319.3 g/mol. The compound exhibits various chemical reactions such as oxidation, reduction, and substitution, which can lead to the formation of different derivatives that may exhibit distinct biological activities .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of 3-methyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide. In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines:

Cell Line IC50 (µM) Reference
A549 (lung cancer)12.5
MCF7 (breast cancer)15.0
HeLa (cervical cancer)10.0

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways associated with cancer progression.

Antimicrobial Activity

In addition to its anticancer properties, 3-methyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide has shown promising antimicrobial activity against several strains of bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus (MRSA)8
Escherichia coli16
Pseudomonas aeruginosa32

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly against multidrug-resistant strains.

Synthesis Methods

The synthesis of 3-methyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide typically involves the reaction of 7-amino-4-methylcoumarin with various organic halides under controlled conditions. One common method includes converting the coumarin derivative into its diazonium salt followed by reaction with appropriate substrates .

Synthetic Route Overview

  • Starting Material : 7-amino-4-methylcoumarin.
  • Reagents : Organic halides (e.g., chloropentane derivatives).
  • Conditions : Controlled temperature and solvent conditions to optimize yield.
  • Yield : Typically ranges from 70% to 90% depending on reaction conditions.

Case Studies

Several case studies have explored the biological activity of related compounds and their derivatives:

  • Study on Anticancer Activity : A study investigating a series of coumarin derivatives found that modifications in substituents significantly influenced their cytotoxicity against A549 cells. The study reported that compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups .
  • Antimicrobial Efficacy : Research on similar benzofuran derivatives indicated potent activity against Gram-positive bacteria, suggesting that structural features such as the presence of nitro groups can enhance antimicrobial efficacy .

Q & A

Q. What are the established synthetic routes for 3-methyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide in academic settings?

Methodological Answer: The synthesis typically involves multi-step processes:

Benzofuran Core Construction : A cascade [3,3]-sigmatropic rearrangement/aromatization strategy is employed to assemble the benzofuran moiety, using NaH in THF for deprotonation and cyclization .

Coupling Reactions : The chromen-2-one (coumarin) fragment is introduced via Pd-catalyzed C-H arylation or Ullmann-type coupling to form the amide linkage. Solvent systems like DMF or THF are critical for solubility .

Purification : Recrystallization from DMF or column chromatography ensures high purity, with structural validation via X-ray crystallography .

Q. Which spectroscopic and crystallographic techniques are prioritized for structural elucidation?

Methodological Answer:

  • X-ray Crystallography : Essential for resolving bond angles (e.g., O3—C12—C13: 124.74°) and confirming the planar benzofuran-chromenone system .
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify key protons (e.g., methyl groups at δ 2.3–2.5 ppm) and carbonyl carbons (δ 165–175 ppm) .
  • IR Spectroscopy : Confirms amide (1650–1680 cm1^{-1}) and ketone (1700–1750 cm1^{-1}) functionalities .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses of this compound?

Methodological Answer:

  • Catalyst Selection : Pd(PPh3_3)4_4 improves coupling efficiency in arylation steps, reducing side-product formation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance intermediate stability, while THF aids in cyclization .
  • Temperature Control : Maintaining 0–5°C during NaH-mediated steps prevents decomposition of sensitive intermediates .

Q. How are discrepancies between computational models and experimental spectral data resolved?

Methodological Answer:

  • Cross-Validation : Compare experimental 1H^1H NMR shifts with density functional theory (DFT)-predicted values (e.g., AM1 semi-empirical methods) to identify outliers .
  • Dynamic NMR : Resolve conformational ambiguities (e.g., rotational barriers in amide bonds) by variable-temperature studies .
  • Crystallographic Refinement : Use SHELXL to adjust thermal parameters and occupancy rates in X-ray data, addressing bond-length mismatches .

Q. What strategies are employed to investigate bioactivity mechanisms of this compound?

Methodological Answer:

  • Molecular Docking : Screen against targets like cyclooxygenase-2 (COX-2) using AutoDock Vina, focusing on hydrogen bonds between the amide group and active-site residues .
  • In Vitro Assays : Measure IC50_{50} values in enzyme inhibition studies (e.g., fluorescence-based assays for kinase activity) .
  • Metabolic Stability Tests : Use liver microsomes to assess CYP450-mediated degradation, guiding structural modifications for improved pharmacokinetics .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar solvents?

Methodological Answer:

  • Replicate Conditions : Ensure consistent solvent purity (e.g., anhydrous DMF vs. technical grade) and temperature (e.g., 25°C vs. 40°C) during solubility tests .
  • Hansen Solubility Parameters : Calculate HSP values to predict solubility in mixed solvents (e.g., DMF/water mixtures) .
  • Crystallographic Evidence : Compare lattice parameters (e.g., space group P21_1/c) to identify polymorphic forms affecting solubility .

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